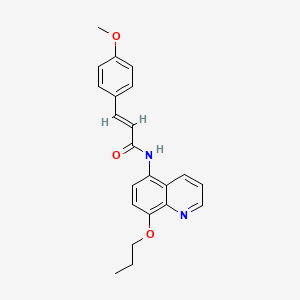![molecular formula C13H9F3N4S B11300767 6-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-purine](/img/structure/B11300767.png)
6-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-9H-PURINE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a purine core, which is a fundamental component of many biological molecules, and a trifluoromethyl group, known for its influence on the chemical and physical properties of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, which are known for their ability to introduce the trifluoromethyl group into organic molecules . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-9H-PURINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-9H-PURINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s purine core makes it relevant in the study of nucleic acids and related biological processes.
Medicine: Its unique structure and properties make it a candidate for drug development and therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-9H-PURINE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors, while the purine core can interact with nucleic acids and other biomolecules. These interactions can modulate various biological processes, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: This compound also contains a trifluoromethyl group and is used in various chemical reactions.
3,5-Bis(trifluoromethyl)phenol: Another compound with multiple trifluoromethyl groups, used in different chemical and industrial applications.
Uniqueness
6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-9H-PURINE is unique due to its combination of a purine core and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in research and development, offering a versatile platform for the synthesis of novel compounds and the exploration of new biological pathways.
Properties
Molecular Formula |
C13H9F3N4S |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C13H9F3N4S/c14-13(15,16)9-3-1-2-8(4-9)5-21-12-10-11(18-6-17-10)19-7-20-12/h1-4,6-7H,5H2,(H,17,18,19,20) |
InChI Key |
GTVGINQLSNFIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11300687.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11300691.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11300692.png)
![N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11300704.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11300705.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11300719.png)
![N-(4-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11300721.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide](/img/structure/B11300726.png)
![N-(4-acetylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11300729.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11300742.png)
![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11300745.png)
![5-(4-ethoxyphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11300752.png)

